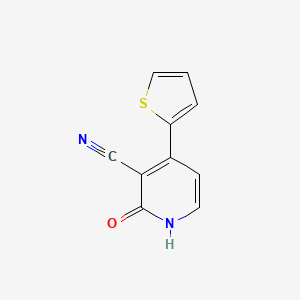

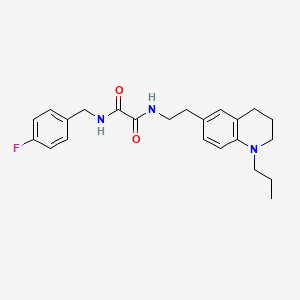

methyl}phenol CAS No. 478018-56-3](/img/structure/B2821232.png)

2,6-Di-tert-butyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl](pyridin-4-yl)methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Di-tert-butyl-4-methylphenol, or BHT, is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH . This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .

Synthesis Analysis

BHT is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide .Molecular Structure Analysis

The essential part of the molecule of a similar compound, lies on a mirror plane, which bisects the t-butyl groups .Physical And Chemical Properties Analysis

BHT is a colorless solid. It’s insoluble in water, but soluble in ethanol, acetone, benzene, soybean oil, and cottonseed oil . It’s stable, but sensitive to light .Wissenschaftliche Forschungsanwendungen

Spin Interaction in Zinc Complexes

Research on Schiff and Mannich bases related to the compound reveals insights into the spin interaction within octahedral zinc complexes. These complexes exhibit unique electrochemical and magnetic properties, making them of interest for studies in coordination chemistry and potential applications in materials science. The study by Orio et al. (2010) specifically examines the cyclic voltammetry and magnetic coupling in these complexes, providing a foundation for understanding the electronic and magnetic behavior of zinc-coordinated systems (Orio et al., 2010).

Cu(II)–Phenoxyl Radical Complex Formation

Debnath et al. (2013) discuss the formation of a Cu(II)–phenoxyl radical complex from a Cu(II)–phenolate complex, introducing a model for galactose oxidase. This research highlights the significance of copper complexes in enzymatic oxidation reactions, potentially offering a pathway for developing biomimetic catalysts for industrial applications (Debnath et al., 2013).

Antimalarial Activity of Piperazine Derivatives

The study by Cunico et al. (2009) on piperazine derivatives with potential anti-malarial activity emphasizes the therapeutic applications of compounds containing piperazine structures, similar to the compound . These derivatives exhibit activity against malaria, underscoring the importance of structural modification in drug development for infectious diseases (Cunico et al., 2009).

Polymer Stabilization

Mosnáček et al. (2003) explore the use of phenol and hindered amine stabilizers in polypropylene, demonstrating the utility of related compounds in enhancing polymer stability against photo-oxidation and thermal degradation. This research has implications for the development of more durable polymeric materials (Mosnáček et al., 2003).

Unique Coordination Chemistry of Copper (II)

Majumder et al. (2016) investigate the role of Schiff-base ligands in the coordination chemistry of Cu(II), which could provide insights into the design of metal complexes with specific electronic and structural properties for use in catalysis and materials science (Majumder et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-4-ylmethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N3O2/c1-25(2,3)21-17-20(18-22(24(21)31)26(4,5)6)23(19-7-9-27-10-8-19)29-13-11-28(12-14-29)15-16-30/h7-10,17-18,23,30-31H,11-16H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTPCGCHVLRMHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=NC=C2)N3CCN(CC3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Di-tert-butyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl](pyridin-4-yl)methyl}phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821153.png)

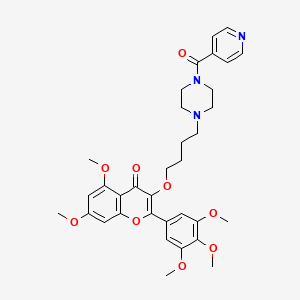

![N-(3,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2821156.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-7-carboxylic acid](/img/structure/B2821157.png)

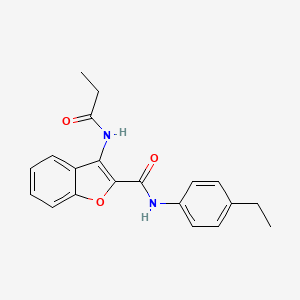

![1-(3,5-dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2821161.png)

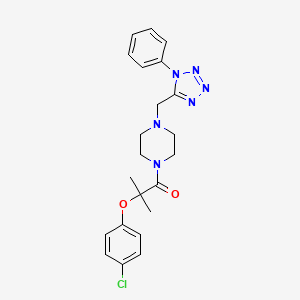

![Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2821167.png)

![N-cyclopentyl-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2821172.png)